molecular formula C12H12ClNO6 B14486031 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid CAS No. 63673-58-5

2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid

Cat. No.: B14486031
CAS No.: 63673-58-5
M. Wt: 301.68 g/mol
InChI Key: OVOLKOFPXPMGMT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms The presence of perchloric acid as a counterion adds to its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the oxazinone ring . Another method involves the use of acetyl chloride and phenylacetyl chloride in the presence of an iridium catalyst, which provides good yields and broad substrate scope .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

63673-58-5

Molecular Formula

C12H12ClNO6

Molecular Weight

301.68 g/mol

IUPAC Name

2,6-dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid

InChI

InChI=1S/C12H11NO2.ClHO4/c1-8-11(10-6-4-3-5-7-10)12(14)13-9(2)15-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)

InChI Key

OVOLKOFPXPMGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(O1)C)C2=CC=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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